molecular formula C13H24O B8605921 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one CAS No. 71820-43-4

2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one

Cat. No.: B8605921
CAS No.: 71820-43-4
M. Wt: 196.33 g/mol
InChI Key: NAQRGRASVQCNKC-GHMZBOCLSA-N
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Description

2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one is an organic compound with the molecular formula C13H24O It is a derivative of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 6 positions, and a 3-methylbutyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of corresponding precursors under high pressure and temperature. The use of palladium or platinum catalysts can facilitate the hydrogenation process, leading to the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), halides, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylcyclohexanone: A structurally similar compound with two methyl groups at the 2 and 6 positions but lacking the 3-methylbutyl group.

    3,4-Dimethylcyclohexanone: Another similar compound with methyl groups at the 3 and 4 positions.

Uniqueness

2,6-Dimethyl-4-(3-methylbutyl)cyclohexan-1-one is unique due to the presence of the 3-methylbutyl group at the 4 position, which imparts distinct chemical and physical properties

Properties

CAS No.

71820-43-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(2R,6R)-2,6-dimethyl-4-(3-methylbutyl)cyclohexan-1-one

InChI

InChI=1S/C13H24O/c1-9(2)5-6-12-7-10(3)13(14)11(4)8-12/h9-12H,5-8H2,1-4H3/t10-,11-/m1/s1

InChI Key

NAQRGRASVQCNKC-GHMZBOCLSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@H](C1=O)C)CCC(C)C

Canonical SMILES

CC1CC(CC(C1=O)C)CCC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Jones reagent (150 mL) was added dropwise at room temperature to a solution of 2,6-dimethyl-4-(3-methylbutyl)cyclohexanol (100 g. 0.5 mol, produced according to Example 4) in acetone (3,000 mL). The reaction mixture was stirred for 1 h and isopropanol added to decompose excess Jones reagent. The salts were removed by filtration and the solution concentrated on a rotary evaporator. The residue was taken up in ethyl acetate and washed successively with water (400 mL), 5% sodium bicarbonate (200 mL) and brine (200 mL). The organic layer was dried, the solvent evaporated, and the residue fractionated to yield 71 g of the ketone, bp 96°-100° C. (3 mm). NMR (CDCl3) δ0.8-1.1 (12H, m), 1.1-3.2 (12H, m). IR (film) 1725, 1140, 990 cm-1. MS (m/e) 196 (M+), 69, 82, 97, 41.
Name
Jones reagent
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ketone

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